Cas no 867136-11-6 (2-{3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino}ethyl benzoate)

2-{3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino}ethyl benzoate 化学的及び物理的性質
名前と識別子
-
- 2-{3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino}ethyl benzoate
- 2-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl benzoate
- 2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl benzoate
- 867136-11-6
- SR-01000013916
- F1663-0001
- 2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate
- AKOS024609098
- SR-01000013916-1
-
- インチ: 1S/C25H18N4O4/c30-23-17-10-4-5-11-18(17)24(31)22(29-20-13-7-6-12-19(20)27-28-29)21(23)26-14-15-33-25(32)16-8-2-1-3-9-16/h1-13,26H,14-15H2
- InChIKey: DYECZQZWIJOQRO-UHFFFAOYSA-N
- ほほえんだ: C(OCCNC1=C(N2C3=CC=CC=C3N=N2)C(=O)C2=C(C1=O)C=CC=C2)(=O)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 438.13280507g/mol
- どういたいしつりょう: 438.13280507g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 806
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 103Ų
2-{3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino}ethyl benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1663-0001-2mg |
2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate |
867136-11-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1663-0001-15mg |
2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate |
867136-11-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1663-0001-50mg |
2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate |
867136-11-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1663-0001-20μmol |
2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate |
867136-11-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1663-0001-10mg |
2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate |
867136-11-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1663-0001-30mg |
2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate |
867136-11-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1663-0001-2μmol |
2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate |
867136-11-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1663-0001-1mg |
2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate |
867136-11-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1663-0001-75mg |
2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate |
867136-11-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1663-0001-10μmol |
2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate |
867136-11-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
2-{3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino}ethyl benzoate 関連文献
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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2-{3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino}ethyl benzoateに関する追加情報
Introduction to 2-{3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino}ethyl benzoate (CAS No. 867136-11-6)
2-{3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino}ethyl benzoate, identified by its CAS number 867136-11-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule exhibits a complex structural framework that integrates several pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and medicinal chemistry. The presence of a benzotriazole moiety and a dihydronaphthalene scaffold provides unique electronic and steric properties that may contribute to its biological activity and interaction with biological targets.
The structural composition of 2-{3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino}ethyl benzoate suggests potential applications in the development of novel therapeutic agents. The benzotriazole ring is well-known for its role in various bioactive molecules due to its ability to participate in hydrogen bonding and metal coordination interactions. Additionally, the dihydronaphthalene core is often found in natural products and pharmaceuticals, contributing to favorable pharmacokinetic properties such as solubility and metabolic stability. The benzoate group at the terminal position further enhances the molecule's solubility and bioavailability, making it an attractive scaffold for medicinal chemists.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting specific biological pathways. The compound 2-{3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino}ethyl benzoate has been explored in several preliminary studies for its potential inhibitory effects on enzymes involved in inflammatory and metabolic disorders. The benzotriazole moiety has been shown to modulate the activity of enzymes such as kinases and phosphodiesterases by interacting with key residues in their active sites. This interaction can lead to the development of potent and selective inhibitors with therapeutic applications.
Moreover, the dihydronaphthalene scaffold has been extensively studied for its role in enhancing binding affinity and selectivity towards biological targets. This scaffold is commonly found in drugs that exhibit high efficacy at low concentrations due to its ability to form stable complexes with proteins. The combination of these structural features in 2-{3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino}ethyl benzoate makes it a versatile candidate for further optimization towards specific therapeutic indications.
Recent advances in computational chemistry have enabled the rapid screening of large libraries of compounds for their potential biological activity. Virtual screening techniques have been employed to identify promising candidates such as 2-{3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino}ethyl benzoate based on their structural similarity to known bioactive molecules. These computational approaches have significantly reduced the time and cost associated with drug discovery by allowing researchers to prioritize compounds that are most likely to exhibit desired pharmacological properties.
In vitro studies have provided initial insights into the biological activity of 867136-11-6, demonstrating its potential as an inhibitor of various enzymes and receptors relevant to human health. For instance, preliminary data suggest that this compound may interfere with the activity of enzymes involved in inflammation by modulating signaling pathways such as NFκB and MAPK. These pathways are implicated in a wide range of diseases including cancer, autoimmune disorders, and neurodegenerative conditions. By targeting these pathways directly or indirectly through modulating enzyme activity,867136 - 11 - 6 could serve as a lead compound for developing novel therapeutics.
The synthesis of 867136 - 11 - 6 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The benzotriazole ring is typically introduced via nucleophilic substitution reactions on halogenated precursors or through cyclocondensation reactions involving hydrazine derivatives. The dihydronaphthalene core is synthesized through cyclization reactions starting from readily available aromatic compounds such as naphthalene derivatives or anthranilic acid derivatives. The benzoate group is introduced through esterification reactions using benzoyl chloride or other benzoylating agents.
The chemical stability of 867136 - 11 - 6 under various storage conditions has been evaluated to ensure its suitability for further biological testing. Stability studies indicate that the compound remains stable under ambient conditions but may degrade under extreme pH conditions or prolonged exposure to light and heat. These findings are crucial for formulating appropriate storage solutions and handling procedures during experimental procedures.
The pharmacokinetic properties of 867136 - 11 - 6, including absorption distribution metabolism excretion (ADME), have been preliminarily assessed using computational models based on similar structures found in approved drugs. These models predict favorable solubility profiles suitable for oral administration along with moderate metabolic stability suggesting potential for once or twice daily dosing regimens if further validated experimentally.
In conclusion,867136 - 11 - 6, identified chemically as 2-{3-(1H - 1 , 2 , 3 - benzotriazol - 1 - yl ) - 1 , 4 - dioxo - 1 , 4 - dihydronaphthalen - 2 - ylamino } ethyl benzoate, represents an intriguing compound with significant potential applications in pharmaceutical research. Its unique structural features combined with preliminary evidence suggesting biological activity make it an attractive candidate for further investigation into novel therapeutic agents targeting various human diseases.
867136-11-6 (2-{3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino}ethyl benzoate) 関連製品
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